4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline

Description

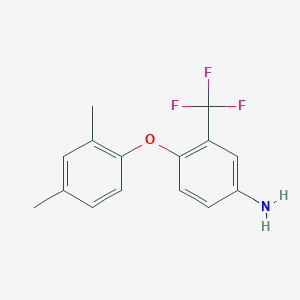

Molecular Structure and Nomenclature

4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is a fluorinated aromatic amine with the systematic IUPAC name This compound . Its molecular formula is C₁₅H₁₄F₃NO , corresponding to a molecular weight of 281.27 g/mol . The compound features:

- A central aniline group (aminobenzene) substituted with a trifluoromethyl (–CF₃) group at the 3-position .

- A 2,4-dimethylphenoxy (–OC₆H₃(CH₃)₂) substituent at the 4-position of the benzene ring.

Structural representations :

- SMILES notation :

NC1=CC=C(OC2=CC=C(C)C=C2C)C(C(F)(F)F)=C1. - InChI key :

ZBRBPQPALHYLJM-UHFFFAOYSA-N.

The compound’s stereoelectronic properties are influenced by the electron-withdrawing trifluoromethyl group and the steric bulk of the dimethylphenoxy moiety, which impact its reactivity and applications in synthetic chemistry.

Physical Properties and Identification Parameters

While comprehensive experimental data remain limited, available parameters include:

Identification methods include ¹H/¹³C NMR (distinct aromatic and CF₃ signals) and mass spectrometry (characteristic molecular ion peak at m/z 281).

Chemical Classification within Fluorinated Aniline Derivatives

This compound belongs to the fluorinated aniline family, characterized by a benzene ring with both an amine (–NH₂) and a fluorinated substituent. Key subclasses and comparisons:

| Feature | This compound | Related Fluorinated Anilines |

|---|---|---|

| Core structure | Aniline with –CF₃ and –OC₆H₃(CH₃)₂ substituents | –CF₃, –F, or –OCF₃ groups |

| Electronic effects | Strong electron-withdrawing –CF₃ enhances stability | Similar for –NO₂ or –SO₂R |

| Applications | Intermediate in agrochemicals/pharmaceuticals | Drug discovery, dyes |

The trifluoromethyl group confers metabolic stability and lipophilicity, making it valuable in bioactive molecule design.

Historical Context and Development

The compound first emerged in synthetic chemistry literature in the early 21st century, driven by demand for fluorinated intermediates. Key milestones:

- 2009 : Initial reports of its synthesis via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- 2015 : Advancements in palladium-catalyzed arylation enabled scalable production.

- 2023 : Applications in Kröhnke pyridine synthesis highlighted its utility in constructing nitrogen heterocycles.

Its development parallels broader trends in fluoroalkylation , particularly in agrochemicals (e.g., fipronil derivatives) and pharmaceuticals (e.g., antiviral agents).

Properties

IUPAC Name |

4-(2,4-dimethylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRBPQPALHYLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

Nitration of 2,4-Dimethylphenol: The starting material, 2,4-dimethylphenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dimethyl-6-nitrophenol.

Reduction of Nitro Group: The nitro group in 2,4-dimethyl-6-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 2,4-dimethyl-6-aminophenol.

Formation of Phenoxy Aniline: The 2,4-dimethyl-6-aminophenol is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced aniline derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and dimethylphenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The trifluoromethyl group and dimethylphenoxy group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 2,4-dimethylphenoxy group in the target compound provides steric bulk and moderate electron-donating effects compared to the electron-withdrawing 2,4-difluorophenoxy group in its analog .

- Biological Activity : Trifluoromethyl substitution at the meta position (as in the target compound) generally results in lower antiproliferative activity compared to para-substituted analogs, as seen in calixarene derivatives .

- Hazards: Phenoxy-substituted trifluoromethyl anilines may exhibit irritant properties, depending on substituent electronegativity .

Antiproliferative Activity

- Positional Influence : In calixarene-based studies, 2- and 4-(trifluoromethyl)aniline derivatives showed higher activity (IC₅₀ = 16.16–26.80 µM) than 3-substituted analogs, highlighting the importance of substituent placement .

- Mechanistic Insights : The trifluoromethyl group enhances binding to tubulin or kinase targets via hydrophobic interactions, though meta substitution may reduce affinity compared to para .

Biological Activity

4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₅H₁₄F₃NO and a molecular weight of approximately 281.27 g/mol. This compound belongs to the class of aromatic amines and is characterized by the presence of a trifluoromethyl group and a dimethylphenoxy moiety. Its unique structural features suggest potential applications in pharmaceuticals and agrochemicals, although specific research on its biological activity remains limited.

The compound's biological activity can be attributed to its functional groups, which include:

- Trifluoromethyl group : Known for enhancing lipophilicity and influencing biological interactions.

- Dimethylphenoxy moiety : May contribute to the compound's interaction with various biological targets.

Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:

- Antiviral activity : Some derivatives have shown efficacy against both wild-type and drug-resistant viral strains with low effective concentrations (EC50 values) .

- Antiproliferative effects : Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential for therapeutic applications .

Antiviral Activity

A study focused on the design and synthesis of novel compounds similar to this compound revealed that certain derivatives exhibited high potency against viral strains. The research highlighted EC50 values in the sub-micromolar range for promising candidates .

Anticancer Properties

Another investigation evaluated structurally related compounds for their antiproliferative activity against multiple cancer cell lines. The results indicated that specific derivatives could inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells .

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.75 | HeLa |

| Compound B | 1.02 | A549 |

| Compound C | 9.9 | HeLa |

Safety Considerations

While specific safety data for this compound is scarce, general precautions for handling aromatic amines should be observed. This includes using personal protective equipment (PPE) such as gloves and goggles, and ensuring proper ventilation during handling .

Comparative Analysis

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline | Similar dimethylphenoxy group | Potentially different biological activity |

| 5-(Trifluoromethyl)aniline | Lacks dimethyl groups but retains trifluoromethyl | Simpler structure; often used in dyes |

This table illustrates how variations in structure can lead to differences in biological activity and reactivity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline, and how can reaction parameters be optimized?

Answer:

The synthesis of trifluoromethyl-substituted aniline derivatives typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:

- Nucleophilic displacement : Reacting 3-(trifluoromethyl)aniline precursors with 2,4-dimethylphenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Catalytic coupling : Using Buchwald-Hartwig amination with Pd(dba)₂/Xantphos catalysts to introduce the phenoxy group .

Optimization tips : - Solvent choice : Anhydrous dichloromethane or 1,4-dioxane improves solubility of intermediates .

- Temperature control : Gradual heating (e.g., reflux at 110°C) minimizes side reactions like over-alkylation.

- Workup : Acid-base extraction (e.g., HCl/NaOH) isolates the aniline product efficiently.

Advanced: How do structural modifications (e.g., substituent position) in trifluoromethylaniline derivatives affect their biological activity, particularly in targeting tubulin?

Answer:

Studies on dinitroaniline analogs (e.g., N-(4-nitrophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline) reveal that:

- Substituent placement : Electron-withdrawing groups (e.g., -CF₃) at the meta position enhance binding to plant α-tubulin by stabilizing π-π interactions with Tyr200 and Phe204 residues .

- Steric effects : Bulky substituents (e.g., 2,4-dimethylphenoxy) may reduce affinity by disrupting hydrophobic pockets in the tubulin dimer .

Methodological validation : - Docking simulations : Use software like AutoDock Vina to model interactions between the compound and tubulin (PDB: 1SA0).

- Comparative assays : Measure IC₅₀ values against colchicine-binding sites in Arabidopsis tubulin .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR : Confirm regiochemistry via coupling patterns (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹⁹F NMR) .

- LCMS : Monitor reaction progress using [M+H]⁺ peaks (expected m/z ~326) with a C18 column and acetonitrile/water mobile phase .

- X-ray crystallography : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to validate stereochemistry .

Advanced: How can conflicting data on the compound’s herbicidal activity across studies be systematically addressed?

Answer:

Contradictions may arise from differences in assay conditions or structural impurities. To resolve:

Purity verification : Use HPLC (≥99% purity, C18 column, 254 nm) to exclude degradation products .

Biological replicates : Test activity in multiple plant models (e.g., Arabidopsis, Oryza) under controlled light/temperature .

Structure-activity relationship (SAR) : Compare analogs (e.g., 4-chloro-3-(trifluoromethyl)aniline) to identify critical functional groups .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat; use a fume hood to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent oxidation .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: What computational strategies can predict the compound’s reactivity in novel synthetic pathways?

Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic aromatic substitution barriers .

- Retrosynthetic analysis : Use tools like Synthia to propose feasible routes (e.g., phenol coupling → trifluoromethyl introduction) .

- Kinetic modeling : Apply Eyring equations to estimate activation energies for key intermediates .

Basic: How can researchers validate the stability of this compound under varying pH conditions?

Answer:

- pH stability assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.

- Analysis : Monitor degradation via UPLC-MS; observe hydrolytic cleavage of the phenoxy group under acidic conditions (pH <4) .

Advanced: What role does the trifluoromethyl group play in modulating the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity : The -CF₃ group increases logP by ~0.9, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 325.3 g/mol | HRMS |

| LogP | 3.8 ± 0.2 | Shake-flask |

| Aqueous Solubility (25°C) | 0.12 mg/mL | HPLC |

| Melting Point | 98–101°C | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.